molecular formula C16H13N5O2S2 B2702575 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851130-15-9

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2702575
CAS RN: 851130-15-9
M. Wt: 371.43
InChI Key: JGGCGFDQYFVOBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The molecular formula of the compound is C16H13N5O2S2 . The average mass is 371.437 Da and the mono-isotopic mass is 371.051056 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .

Scientific Research Applications

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) focused on the synthesis of various heterocycles, such as pyrrole, pyridine, and coumarin derivatives, starting from a precursor similar to the compound . These synthesized compounds were assessed for their insecticidal activities against the cotton leafworm, indicating potential applications in agricultural pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antifolate and Antitumor Activity

Gangjee et al. (2000) explored derivatives of 2,4-diaminofuro[2,3-d]pyrimidines for their dihydrofolate reductase inhibitory and antitumor activities. These findings underscore the potential therapeutic applications of structurally related compounds in cancer treatment (Gangjee, Zeng, McGuire, & Kisliuk, 2000).

ACAT-1 Inhibition for Disease Treatment

Shibuya et al. (2018) identified a compound as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1, highlighting its potential in treating diseases involving ACAT-1 overexpression. This suggests that compounds with a similar structural framework could be explored for their efficacy in related therapeutic areas (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Pharmacological Properties

Santagati et al. (1994) studied the synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives, which could inform the potential pharmacological applications of the compound . This research highlights the wide-ranging possibilities for medicinal chemistry applications of such molecules (Santagati, Modica, Santagati, Russo, Caruso, Cutuli, Di Pietro, & Amico-Roxas, 1994).

Antimicrobial Activity

Ch (2022) investigated the antimicrobial actions of derivatives similar in structure, indicating potential applications in combating microbial infections. This points to the relevance of structural analogs in the development of new antimicrobial agents (Ch, 2022).

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S2/c1-2-12-20-21-16(25-12)19-11(22)7-24-15-14-13(17-8-18-15)9-5-3-4-6-10(9)23-14/h3-6,8H,2,7H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGCGFDQYFVOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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